Allopurinol - 180749-08-0

Allopurinol

Catalog Number: EVT-1183162
CAS Number: 180749-08-0
Molecular Formula: C5H4N4O
Molecular Weight: 136.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992)
Allopurinol is a bicyclic structure comprising a pyrazole ring fused to a hydroxy-substituted pyrimidine ring. It has a role as a radical scavenger, a gout suppressant, an antimetabolite and an EC 1.17.3.2 (xanthine oxidase) inhibitor. It is an organic heterobicyclic compound and a nucleobase analogue. It derives from a hydride of a 1H-pyrazolo[4,3-d]pyrimidine.
Gout is a disease that occurs by the deposition of monosodium urate crystals (MSU) in body tissues, especially around joints. This disease has been well-documented in historical medical records and appears in the biographies of several prominent, historically recognized individuals. Allopurinol is a xanthine oxidase enzyme inhibitor that is considered to be one of the most effective drugs used to decrease urate levels and is frequently used in the treatment of chronic gout. It was initially approved by the FDA in 1966 and is now formulated by several manufacturers.
Allopurinol is a Xanthine Oxidase Inhibitor. The mechanism of action of allopurinol is as a Xanthine Oxidase Inhibitor.
Allopurinol is a xanthine oxidase inhibitor and a widely used medication for gout. Allopurinol is a rare but well known cause of acute liver injury that has features of a hypersensitivity reaction and can be severe and even fatal.
Allopurinol is a structural isomer of hypoxanthine. Allopurinol inhibits xanthine oxidase, an enzyme that converts oxypurines to uric acid. By blocking the production of uric acid, this agent decreases serum and urine concentrations of uric acid, thereby providing protection against uric acid-mediated end organ damage in conditions associated with excessive production of uric acid, i.e. the massive cell lysis associated with the treatment of some malignancies. (NCI04)
A XANTHINE OXIDASE inhibitor that decreases URIC ACID production. It also acts as an antimetabolite on some simpler organisms.
Source and Classification

Allopurinol is classified as a xanthine oxidase inhibitor. It is derived from the purine metabolism pathway and is structurally related to purines. The compound is synthesized for therapeutic use in conditions characterized by elevated uric acid levels, such as gout and certain types of kidney stones. It is often prescribed to prevent gout attacks by lowering uric acid levels in the blood.

Synthesis Analysis

The synthesis of allopurinol involves several methods, with the most notable being the condensation of 3-amino-4-hydroxy-5-oxopyrazole with formamide. A simplified overview of the synthesis process includes:

  1. Condensation Reaction: The initial step involves the reaction of triethyl orthoformate, morpholine, acetonitrile, and malonamide nitrile under reflux conditions at temperatures gradually decreasing from approximately 112°C to about 80°C over four hours.
  2. Cyclization Salt Formation: The condensed product undergoes cyclization with hydrazine hydrate in purified water at temperatures between 90°C and 102°C. This step is crucial for forming the desired pyrazole ring structure.
  3. Final Product Isolation: The resultant compound is treated with dilute sulfuric acid to form a salt, which is then processed through heating with methane amide at temperatures ranging from 130°C to 145°C for several hours to yield allopurinol in significant quantities .

This method emphasizes efficiency, yielding high purity products while minimizing environmental impact.

Chemical Reactions Analysis

Allopurinol participates in various chemical reactions primarily related to its inhibition of xanthine oxidase. Key reactions include:

  • Inhibition of Xanthine Oxidase: Allopurinol acts as a substrate for xanthine oxidase but is converted into alloxanthine, which binds irreversibly to the enzyme, thereby preventing the conversion of hypoxanthine into xanthine and xanthine into uric acid.
  • Conversion to Ribonucleotide: In human cells, allopurinol can be phosphorylated by hypoxanthine-guanine phosphoribosyltransferase to form allopurinol ribonucleotide, which further inhibits de novo purine synthesis .

These reactions highlight its role in modulating purine metabolism.

Mechanism of Action

Allopurinol primarily functions by inhibiting xanthine oxidase, an enzyme crucial for uric acid production from hypoxanthine and xanthine. The mechanism involves:

  1. Competitive Inhibition: Allopurinol competes with hypoxanthine and xanthine for binding to xanthine oxidase.
  2. Formation of Alloxanthine: Upon binding, allopurinol is converted into alloxanthine, which forms a stable complex with the enzyme.
  3. Reduction of Uric Acid Production: This inhibition leads to decreased production of uric acid, thus alleviating symptoms associated with hyperuricemia and gout .
Physical and Chemical Properties Analysis

Allopurinol exhibits several notable physical and chemical properties:

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water (approximately 1 g/20 mL at 25°C) but poorly soluble in organic solvents.
  • Melting Point: Approximately 230°C.
  • pH: Aqueous solutions typically have a pH around 6-8.

These properties are critical for its formulation as an oral medication.

Applications

Allopurinol's primary applications include:

  • Treatment of Gout: It is used to prevent gout attacks by lowering uric acid levels in patients prone to hyperuricemia.
  • Management of Kidney Stones: By reducing uric acid levels, allopurinol helps prevent the formation of uric acid stones in the kidneys.
  • Chemotherapy Support: In patients undergoing chemotherapy, it can prevent tumor lysis syndrome by managing elevated uric acid levels resulting from cell breakdown.

Additionally, ongoing research explores potential uses in other metabolic disorders related to purine metabolism .

Introduction to Allopurinol: Historical and Theoretical Foundations

Historical Evolution of Allopurinol Development

The discovery and development of allopurinol emerged from pioneering research at Burroughs Wellcome (now GlaxoSmithKline) in the 1940s. Biochemists Gertrude B. Elion and George H. Hitchings systematically investigated purine metabolism to design antimetabolites for cancer therapy. Their synthesis of 6-mercaptopurine (an anticancer agent) revealed that xanthine oxidase metabolized it to 6-thiouric acid. This insight prompted the team to design a xanthine oxidase inhibitor targeting uric acid overproduction in gout. Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one), initially coded BW-56158, was synthesized as a hypoxanthine analog and first described in 1956 [9] [10].

Early clinical studies confirmed allopurinol’s ability to reduce serum and urinary uric acid in gout patients. Concerns about xanthine stone formation from accumulated substrates were dispelled when human trials showed minimal risk compared to animal models. By 1966, the U.S. Food and Drug Administration approved allopurinol, revolutionizing gout management. Its impact on medical science was further recognized when Elion and Hitchings received the 1988 Nobel Prize in Physiology or Medicine for their work on rational drug design, including allopurinol [10].

Table 1: Key Milestones in Allopurinol Development

YearEvent
1940sPurine antimetabolite research begins at Burroughs Wellcome
1956First chemical synthesis and publication of allopurinol
1959Grant of U.S. Patent 2,868,803 for allopurinol
1963Clinical validation of uric acid reduction in gout patients
1966FDA approval of allopurinol (brand name Zyloprim)
1988Nobel Prize awarded to Elion and Hitchings for drug development principles

Allopurinol in the Context of Purine Metabolism Research

Allopurinol’s mechanism is inextricably linked to purine catabolism. In humans, the terminal steps of purine degradation involve the conversion of hypoxanthine to xanthine, and xanthine to uric acid, catalyzed by xanthine oxidase. Uric acid’s low solubility predisposes it to pathological crystallization in joints (gout) or kidneys (stones). Allopurinol and its primary metabolite, oxypurinol, inhibit xanthine oxidase by binding to its molybdenum center, thereby blocking substrate oxidation [8] [6].

Research uncovered critical nuances in allopurinol’s action:

  • Competitive Inhibition: Allopurinol competes with hypoxanthine for xanthine oxidase’s active site, forming a stable complex with the enzyme [6].
  • Metabolic Feedback: By increasing hypoxanthine pools, allopurinol enhances purine salvage via hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This salvaged hypoxanthine is recycled into nucleotides (e.g., IMP), which feedback-inhibit de novo purine synthesis [6] [3].
  • Oxypurinol Limitations: Direct administration of oxypurinol shows weaker urate-lowering effects than allopurinol. Structural analyses reveal that oxypurinol’s binding to reoxidized xanthine oxidase (Mo⁶⁺) is unstable, requiring reduction by xanthine or hypoxanthine for effective inhibition [8].

Paradoxically, allopurinol disrupts colonic epithelial energy metabolism in inflammatory bowel disease (IBD). Gut epithelia rely on microbiota-derived hypoxanthine for ATP generation via salvage pathways. Allopurinol depletes hypoxanthine and impairs adenosine triphosphate regeneration, exacerbating mucosal injury in experimental colitis [1] [3].

Structural and Chemical Properties of Allopurinol

Allopurinol (C₅H₄N₄O) is a heterocyclic molecule formally designated as 1H-pyrazolo[3,4-d]pyrimidin-4-ol. It exists predominantly in the 4-oxo tautomeric form (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) in solid and aqueous phases, stabilized by an intramolecular hydrogen bond between N1-H and the carbonyl oxygen [9] [4].

Key Properties:

  • Molecular Characteristics: Molecular weight = 136.11 g/mol. A planar, bicyclic structure comprising fused pyrazole and pyrimidine rings [9].
  • Ionization: pKa = 9.31 (sodium salt) and 10.2 (free base), indicating weak acidity due to enolizable protons [9].
  • Spectroscopy: Ultraviolet maxima at 250 nm (0.1N hydrochloric acid), 257 nm (0.1N sodium hydroxide), and 252 nm (methanol), consistent with conjugated π-systems [9].

Table 2: Physicochemical Properties of Allopurinol

PropertyValueConditions
Molecular FormulaC₅H₄N₄O-
Melting Point>350°CDecomposes
Water Solubility0.48 mg/mL25°C
Octanol-Water PartitionlogP < 0.01Low lipophilicity
pKa10.2 (free base); 9.31 (sodium salt)Aqueous solution

Solubility and Stability:Allopurinol exhibits poor solubility in nonpolar solvents (e.g., chloroform: 0.60 mg/mL; ethanol: 0.30 mg/mL) but moderate solubility in dimethyl sulfoxide (4.6 mg/mL). Its sodium salt (CAS 17795-21-0) offers improved aqueous solubility for intravenous formulations (e.g., Aloprim) [9] [6]. Stability studies indicate no significant degradation under standard storage, though photodegradation warrants protection from light.

The structural resemblance to hypoxanthine is fundamental to allopurinol’s biological activity. The pyrazolo ring nitrogen atoms and carbonyl group mimic hypoxanthine’s purine nucleus, enabling molecular recognition by xanthine oxidase and purine salvage enzymes [6] [4].

Properties

CAS Number

180749-08-0

Product Name

Allopurinol

IUPAC Name

1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

InChI

InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)

InChI Key

OFCNXPDARWKPPY-UHFFFAOYSA-N

SMILES

C1=NNC2=C1C(=O)NC=N2

Synonyms

1H-Pyrazolo[3,4-d]pyrimidin-4-ol (9CI)

Canonical SMILES

C1=C2C(=NC=NC2=O)NN1

Isomeric SMILES

C1=C2C(=NC=NC2=O)NN1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.